molecular formula C8H15Br2N3O B1416405 2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide CAS No. 2173116-85-1

2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide

Cat. No.: B1416405
CAS No.: 2173116-85-1
M. Wt: 329.03 g/mol
InChI Key: MVFDKYICOAJVCN-UHFFFAOYSA-N
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Description

2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide is a chemical compound that belongs to the class of hydrazinopyridines. This compound is characterized by the presence of a hydrazinomethyl group attached to a pyridine ring, which is further substituted with two methyl groups and a hydroxyl group. The dihydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Scientific Research Applications

2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would involve understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide typically involves the following steps:

    Nucleophilic Substitution: The starting material, 3,5-dimethyl-4-hydroxypyridine, undergoes nucleophilic substitution with hydrazine hydrate to form 2-(hydrazinomethyl)-3,5-dimethylpyridin-4-ol.

    Salt Formation: The resulting compound is then reacted with hydrobromic acid to form the dihydrobromide salt.

The reaction conditions for the nucleophilic substitution generally involve the use of solvents such as ethanol or methanol, with the reaction being carried out at temperatures ranging from 0°C to 150°C, depending on the specific reagents and desired yield .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and controlled reaction environments further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydrazinomethyl group can be oxidized to form corresponding azomethine derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Azomethine derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydrazinomethyl)pyridine dihydrochloride
  • 3,5-Dimethyl-4-hydroxypyridine
  • 2-Hydrazinopyridine

Uniqueness

2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both hydrazinomethyl and hydroxyl groups allows for diverse chemical reactivity and potential for various applications in research and industry .

Properties

IUPAC Name

2-(hydrazinylmethyl)-3,5-dimethyl-1H-pyridin-4-one;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2BrH/c1-5-3-10-7(4-11-9)6(2)8(5)12;;/h3,11H,4,9H2,1-2H3,(H,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFDKYICOAJVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CNN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide
Reactant of Route 2
2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide
Reactant of Route 3
2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide
Reactant of Route 4
2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide
Reactant of Route 5
2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide
Reactant of Route 6
2-(Hydrazinomethyl)-3,5-dimethylpyridin-4-ol dihydrobromide

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